1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE
Description
1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzotriazole ring substituted with a methoxy and methylsulfanyl group on the benzoyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
benzotriazol-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-14-9-10(21-2)7-8-11(14)15(19)18-13-6-4-3-5-12(13)16-17-18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBMSSLWODJJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then coupled with benzotriazole under specific reaction conditions. The key steps include:
Preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid: This intermediate can be synthesized using 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol.
Coupling with benzotriazole: The intermediate is then reacted with benzotriazole in the presence of coupling agents such as polyphosphoric acid or POCl3.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE undergoes various types of chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are facilitated by the presence of the benzotriazole ring.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The benzotriazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxy and methylsulfanyl groups contribute to the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and protein function, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE can be compared with other benzotriazole derivatives and compounds with similar functional groups:
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound is a key intermediate in the synthesis of the target compound and shares similar functional groups.
Sulmazole and Isomazole: These cardiotonic drugs are structurally related and share the methoxy and methylsulfanyl groups, highlighting the importance of these functional groups in their activity.
The uniqueness of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE lies in its combination of functional groups and the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
